2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol
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Overview
Description
2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol is a complex organic compound that combines the structural features of indole, thiophene, and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an additive in materials to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the indole and thiophene moieties can interact with specific receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as reducing oxidative stress and inhibiting inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
2,4-Di-tert-butylphenol: Another antioxidant with similar structural features but different applications.
Uniqueness
2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol is unique due to its combination of indole, thiophene, and phenol structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H31NOS |
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Molecular Weight |
417.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol |
InChI |
InChI=1S/C27H31NOS/c1-26(2,3)20-14-17(15-21(25(20)29)27(4,5)6)24(23-12-9-13-30-23)19-16-28-22-11-8-7-10-18(19)22/h7-16,24,28-29H,1-6H3 |
InChI Key |
MVZDHTNPQBVHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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